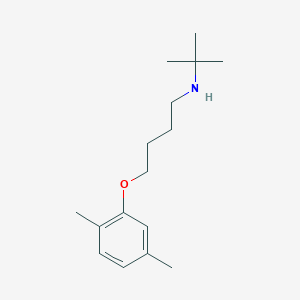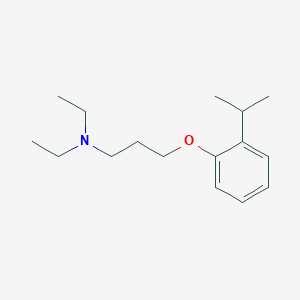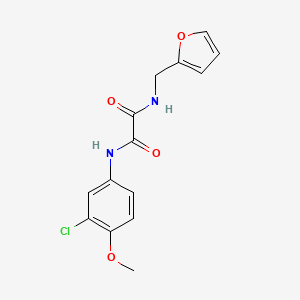![molecular formula C15H14N2O3 B5106458 3-[(2-furylmethyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5106458.png)
3-[(2-furylmethyl)amino]-1-phenyl-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-furylmethyl)amino]-1-phenyl-2,5-pyrrolidinedione, also known as FTY720 or fingolimod, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound was first synthesized in the early 1990s and has since been the subject of numerous scientific investigations.
Mécanisme D'action
The mechanism of action of 3-[(2-furylmethyl)amino]-1-phenyl-2,5-pyrrolidinedione involves its phosphorylation by sphingosine kinase 2, which converts it into 3-[(2-furylmethyl)amino]-1-phenyl-2,5-pyrrolidinedione-phosphate. 3-[(2-furylmethyl)amino]-1-phenyl-2,5-pyrrolidinedione-phosphate then binds to sphingosine-1-phosphate receptors on the surface of immune cells, causing their internalization and degradation. This leads to the sequestration of immune cells in lymph nodes, preventing them from entering the bloodstream and causing inflammation. 3-[(2-furylmethyl)amino]-1-phenyl-2,5-pyrrolidinedione also has other effects, such as reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
Biochemical and Physiological Effects
3-[(2-furylmethyl)amino]-1-phenyl-2,5-pyrrolidinedione has a number of biochemical and physiological effects, including reducing the number of circulating lymphocytes, reducing the production of pro-inflammatory cytokines, increasing the production of anti-inflammatory cytokines, reducing the permeability of blood vessels, and reducing the production of reactive oxygen species. These effects contribute to the therapeutic efficacy of 3-[(2-furylmethyl)amino]-1-phenyl-2,5-pyrrolidinedione in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(2-furylmethyl)amino]-1-phenyl-2,5-pyrrolidinedione has several advantages for lab experiments, including its high potency, specificity, and selectivity for sphingosine-1-phosphate receptors. However, 3-[(2-furylmethyl)amino]-1-phenyl-2,5-pyrrolidinedione also has some limitations, such as its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are many potential future directions for research on 3-[(2-furylmethyl)amino]-1-phenyl-2,5-pyrrolidinedione, including investigating its effects on other diseases, developing more efficient synthesis methods, improving its pharmacokinetic properties, and developing new formulations for clinical use. Some specific areas of research include investigating the role of 3-[(2-furylmethyl)amino]-1-phenyl-2,5-pyrrolidinedione in autoimmune diseases, such as rheumatoid arthritis and lupus, and in neurodegenerative diseases, such as Alzheimer's and Parkinson's. Other areas of research include investigating the potential of 3-[(2-furylmethyl)amino]-1-phenyl-2,5-pyrrolidinedione as a therapeutic agent for viral infections, such as COVID-19, and as a neuroprotective agent for traumatic brain injury and stroke.
Méthodes De Synthèse
The synthesis of 3-[(2-furylmethyl)amino]-1-phenyl-2,5-pyrrolidinedione involves several steps, starting from the reaction of 2-aminoethanol with 2,5-diketopiperazine to form the intermediate compound 2-(2-hydroxyethyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraone. This intermediate is then reacted with furfurylamine to produce the final product, 3-[(2-furylmethyl)amino]-1-phenyl-2,5-pyrrolidinedione. The overall yield of this synthesis method is approximately 10%.
Applications De Recherche Scientifique
3-[(2-furylmethyl)amino]-1-phenyl-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications in various diseases, including multiple sclerosis, cancer, and organ transplantation. In multiple sclerosis, 3-[(2-furylmethyl)amino]-1-phenyl-2,5-pyrrolidinedione has been shown to reduce the frequency and severity of relapses, delay the progression of disability, and reduce the number of new brain lesions on MRI scans. In cancer, 3-[(2-furylmethyl)amino]-1-phenyl-2,5-pyrrolidinedione has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and enhance the effectiveness of chemotherapy and radiation therapy. In organ transplantation, 3-[(2-furylmethyl)amino]-1-phenyl-2,5-pyrrolidinedione has been shown to prevent rejection of transplanted organs by suppressing the immune system.
Propriétés
IUPAC Name |
3-(furan-2-ylmethylamino)-1-phenylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c18-14-9-13(16-10-12-7-4-8-20-12)15(19)17(14)11-5-2-1-3-6-11/h1-8,13,16H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYOREXUTINZNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1-(4-methoxybenzyl)-2-triazen-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5106381.png)
![N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-4-methoxybenzamide](/img/structure/B5106391.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-4-(2-thienyl)butanamide](/img/structure/B5106403.png)
![ethyl [5-(5-bromo-2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5106404.png)

![1-(3-bromophenyl)-4-{[5-(2-hydroxy-5-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B5106410.png)
![1-(3-chlorophenyl)-4-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5106412.png)
![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazole-4,5-dione 4-[(2,4,6-tribromophenyl)hydrazone]](/img/structure/B5106423.png)


![methyl 5-({[(butylamino)carbonyl]amino}sulfonyl)-2-furoate](/img/structure/B5106455.png)
![5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B5106463.png)
![methyl 4-[3-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5106469.png)
![methyl 4-(2,3-dichlorobenzylidene)-1-[4-(ethoxycarbonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5106481.png)